molecular formula C9H11NO B561003 2-Picoline,5-(1-methoxyvinyl)-(6CI) CAS No. 102879-35-6

2-Picoline,5-(1-methoxyvinyl)-(6CI)

Cat. No.: B561003
CAS No.: 102879-35-6
M. Wt: 149.193
InChI Key: SBHSMWFXPYCCDX-UHFFFAOYSA-N
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Description

2-Picoline,5-(1-methoxyvinyl)-(6CI) is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methoxyvinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Picoline,5-(1-methoxyvinyl)-(6CI) typically involves the reaction of 2-picoline with a suitable methoxyvinylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the substitution at the 5-position of the pyridine ring. Common reaction conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Picoline,5-(1-methoxyvinyl)-(6CI) may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and efficient separation techniques are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Picoline,5-(1-methoxyvinyl)-(6CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The methoxyvinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

2-Picoline,5-(1-methoxyvinyl)-(6CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Picoline,5-(1-methoxyvinyl)-(6CI) involves its interaction with specific molecular targets and pathways The methoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions

Comparison with Similar Compounds

Similar Compounds

    2-Picoline: A simpler pyridine derivative without the methoxyvinyl substitution.

    3-Picoline: Another pyridine derivative with a methyl group at the 3-position.

    4-Picoline: Similar to 2-Picoline but with the methyl group at the 4-position.

Uniqueness

2-Picoline,5-(1-methoxyvinyl)-(6CI) is unique due to the presence of the methoxyvinyl group at the 5-position, which imparts distinct chemical properties and reactivity compared to other picoline derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

102879-35-6

Molecular Formula

C9H11NO

Molecular Weight

149.193

IUPAC Name

5-(1-methoxyethenyl)-2-methylpyridine

InChI

InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3

InChI Key

SBHSMWFXPYCCDX-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=C)OC

Synonyms

2-Picoline,5-(1-methoxyvinyl)-(6CI)

Origin of Product

United States

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